N-((4-(8-Chloro-1-methyl-4,10-dihydropyrazolo(4,3-C)(1,5)benzodiazepine-5-carbonyl)-2-fluoro-phenyl)methyl)cyclopropanecarboxamide
Overview
Description
VA-111913 is a small molecule drug developed by Vantia Ltd. It is known for its role as a vasopressin V1a receptor antagonist. This compound has been primarily investigated for its potential in treating dysmenorrhea, a condition characterized by severe menstrual pain due to abnormal uterine contractions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of VA-111913 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure, followed by the introduction of functional groups necessary for its biological activity. Specific details on the synthetic routes and reaction conditions are proprietary and not publicly disclosed.
Industrial Production Methods
Industrial production of VA-111913 would likely involve optimization of the synthetic route to ensure high yield and purity. This includes scaling up the reaction conditions, purification processes, and quality control measures to meet regulatory standards. The exact industrial methods are proprietary to Vantia Ltd.
Chemical Reactions Analysis
Types of Reactions
VA-111913 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions vary depending on the specific reaction being carried out.
Major Products
The major products formed from these reactions depend on the specific functional groups being modified. For example, oxidation may result in the formation of ketones or aldehydes, while substitution reactions may introduce new functional groups such as halides or amines.
Scientific Research Applications
Chemistry: Used as a model compound to study receptor-ligand interactions.
Biology: Investigated for its effects on cellular signaling pathways.
Medicine: Primarily researched for its potential to treat dysmenorrhea by normalizing uterine contractions.
Industry: Potential applications in the development of new therapeutic agents targeting vasopressin receptors.
Mechanism of Action
VA-111913 exerts its effects by antagonizing the vasopressin V1a receptor. This receptor is involved in the regulation of smooth muscle contraction. By blocking this receptor, VA-111913 prevents the abnormal contractions of the uterus that cause menstrual pain. The molecular targets and pathways involved include the inhibition of vasopressin-induced signaling cascades in smooth muscle cells .
Comparison with Similar Compounds
Similar Compounds
Conivaptan: Another vasopressin receptor antagonist used to treat hyponatremia.
Tolvaptan: A vasopressin V2 receptor antagonist used for treating polycystic kidney disease.
Uniqueness
VA-111913 is unique in its specific targeting of the vasopressin V1a receptor, making it particularly effective for conditions like dysmenorrhea. Unlike other vasopressin receptor antagonists, VA-111913 has shown promising results in normalizing uterine contractions without significant side effects .
Properties
CAS No. |
877856-17-2 |
---|---|
Molecular Formula |
C23H21ClFN5O2 |
Molecular Weight |
453.9 g/mol |
IUPAC Name |
N-[[4-(8-chloro-1-methyl-4,10-dihydropyrazolo[4,3-c][1,5]benzodiazepine-5-carbonyl)-2-fluorophenyl]methyl]cyclopropanecarboxamide |
InChI |
InChI=1S/C23H21ClFN5O2/c1-29-21-16(11-27-29)12-30(20-7-6-17(24)9-19(20)28-21)23(32)14-4-5-15(18(25)8-14)10-26-22(31)13-2-3-13/h4-9,11,13,28H,2-3,10,12H2,1H3,(H,26,31) |
InChI Key |
VOEZSPDOPDPGSY-UHFFFAOYSA-N |
SMILES |
CN1C2=C(CN(C3=C(N2)C=C(C=C3)Cl)C(=O)C4=CC(=C(C=C4)CNC(=O)C5CC5)F)C=N1 |
Canonical SMILES |
CN1C2=C(CN(C3=C(N2)C=C(C=C3)Cl)C(=O)C4=CC(=C(C=C4)CNC(=O)C5CC5)F)C=N1 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
VA-111913; VA111913; VA 111913 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.